molecular formula C14H23N5O3 B6448724 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine CAS No. 2548979-56-0

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine

Cat. No.: B6448724
CAS No.: 2548979-56-0
M. Wt: 309.36 g/mol
InChI Key: AOWHPQOCXDIDRD-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is notable for its potential use in chemical synthesis and biological research due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Methoxy Groups: Methoxylation of the triazine ring is achieved using methanol in the presence of a base such as sodium methoxide.

    Attachment of the Pyrrolidine and Oxane Groups: The pyrrolidine and oxane groups are introduced via nucleophilic substitution reactions, where the triazine core reacts with the corresponding amines or alcohols.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the triazine ring or the attached functional groups, potentially yielding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the triazine ring can be substituted with various nucleophiles, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazines, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its triazine core is particularly useful in the development of new materials and catalysts.

Biology

Biologically, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The triazine ring is a common motif in many drugs, and modifications of this compound could lead to new pharmaceuticals.

Industry

Industrially, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. Additionally, the methoxy and pyrrolidine groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethoxy-1,3,5-triazine: Lacks the pyrrolidine and oxane groups, making it less versatile in biological applications.

    4,6-Dichloro-1,3,5-triazine: More reactive due to the presence of chlorine atoms, often used in different synthetic applications.

    4,6-Dimethoxy-N-(pyrrolidin-3-yl)-1,3,5-triazin-2-amine: Similar but lacks the oxane group, which may affect its solubility and reactivity.

Uniqueness

The presence of both the oxane and pyrrolidine groups in 4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine provides unique chemical and biological properties. These groups enhance its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

This detailed overview highlights the significance and versatility of this compound in various fields

Properties

IUPAC Name

4,6-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3/c1-20-13-16-12(17-14(18-13)21-2)15-10-3-6-19(9-10)11-4-7-22-8-5-11/h10-11H,3-9H2,1-2H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWHPQOCXDIDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2CCN(C2)C3CCOCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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